Grgdspc
Overview
Description
The peptide sequence Gly-Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC) is a variant of the well-known cell adhesion motif Gly-Arg-Gly-Asp-Ser (GRGDS), which is critical for cell interaction with extracellular matrix proteins such as fibronectin. The GRGDS sequence is recognized by integrin cell-surface receptors, playing a pivotal role in cell adhesion, migration, and signaling processes . The additional Pro-Cys (PC) residues in GRGDSPC can confer additional properties such as improved stability or specificity, although the papers provided do not directly address this extended sequence.
Synthesis Analysis
The synthesis of GRGDS and its variants can be achieved through solid-phase peptide synthesis, as demonstrated in the preparation of GRGDS-functionalized polymers . The solid-phase synthesis allows for precise control over the peptide sequence and the incorporation of functional groups that can facilitate further conjugation to polymers or other materials. For instance, GRGDS has been conjugated to poly(2-hydroxyethyl methacrylate) via atom transfer radical polymerization (ATRP), indicating the feasibility of incorporating this peptide into various polymeric backbones .
Molecular Structure Analysis
The molecular structure of GRGDS and its interaction with integrins have been studied extensively. Conformational analysis through NMR techniques and molecular dynamics simulations has been used to determine the biologically active conformation of the RGD sequence . These studies are crucial for understanding the binding affinity and specificity of GRGDS to integrin receptors, which is essential for its anti-adhesive and cell signaling properties.
Chemical Reactions Analysis
GRGDS peptides can be chemically modified to enhance their functionality. For example, GRGDS has been conjugated to lauric acid to facilitate its incorporation into the matrix of a poly(carbonate-urea)urethane polymer . This modification allows the peptide to be more easily integrated into hydrophobic polymer matrices, expanding its potential applications in biomedical devices.
Physical and Chemical Properties Analysis
The physical and chemical properties of GRGDS-modified materials have been characterized using various analytical techniques. For instance, the hydrophilicity of polymer surfaces has been shown to increase upon the incorporation of GRGDS, as evidenced by decreased water contact angles . Additionally, the biocompatibility of GRGDS-modified materials has been confirmed through cell viability and adhesion studies, demonstrating that the presence of GRGDS on material surfaces promotes cell attachment and proliferation .
Relevant Case Studies
Several case studies highlight the application of GRGDS in biomedical research. For example, GRGDS has been shown to inhibit the metastasis of murine melanoma cells by preventing tumor cell retention in the lung . In another study, GRGDS-modified star polymers were rapidly internalized by cells, suggesting their potential for enhanced drug delivery . Furthermore, GRGDS peptides have been used to modulate the behavior of oligodendrocytes, affecting the synthesis of myelin-like membranes . These case studies underscore the versatility of GRGDS as a tool in both fundamental research and the development of therapeutic strategies.
Scientific Research Applications
Inhibition of Metastasis in Cancer Research
The peptide GRGDSPC has been identified as having significant implications in cancer research. A study by Humphries, Olden, and Yamada (1986) found that the peptide Gly-Arg-Gly-Asp-Ser (GRGDS) could inhibit the metastasis of murine melanoma cells. This peptide sequence appears critical for cell interaction with fibronectin and its presence significantly reduced the formation of lung colonies in mice. The study demonstrates the potential of GRGDSPC in targeting cell adhesion processes that are crucial in cancer metastasis (Humphries, Olden, & Yamada, 1986).
Enhancing Re-Endothelialization in Tissue Engineering
In tissue engineering, particularly in the engineering of vascularized pancreatic tissues, GRGDSPC has shown promising results. A 2019 study by Wan et al. explored the use of GRGDSPC peptides to enhance the re-endothelialization of rat decellularized pancreatic scaffolds. The study demonstrated that scaffolds treated with GRGDSPC supported the survival and proliferation of human umbilical vein endothelial cells, significantly improving angiogenesis. This finding highlights the potential of GRGDSPC in facilitating the development of functional bioengineered tissues (Wan et al., 2019).
Cell Growth and Migration in Biomaterials
The application of GRGDSPC in biomaterials for cell growth and migration is another area of interest. Luo and Shoichet (2004) investigated the use of GRGDSPC in creating biochemical channels within 3D hydrogel matrices. The study showed that immobilizing the GRGDSPC peptide within the hydrogel influenced cell migration and neurite outgrowth, underscoring the importance of this peptide in the development of scaffolds for tissue engineering applications (Luo & Shoichet, 2004).
Stem Cell Differentiation
GRGDSPC also plays a role in stem cell research. Ma et al. (2016) discovered that substrates containing GRGDSPC peptides influenced the proliferation and differentiation of human mesenchymal stem cells. The study highlighted the peptide's utility in identifying optimal conditions for directing cell lineage commitment, essential in regenerative medicine and tissue engineering (Ma et al., 2016).
Surface Modification for Gene Transfer
In the context of gene transfer and tissue engineering, Xiaodong et al. (2006) utilized GRGDSPC-modifiedsurfaces to enhance gene transfer capabilities. The study involved fabricating a non-viral gene vector by modifying the surface of a PLGA-[ASP-PEG] matrix with RGD-containing peptide (K16-GRGDSPC). This modification created a foundation for gene transfer with porous matrices, indicating the potential of GRGDSPC in non-viral gene transfer and tissue engineering applications (Xiaodong et al., 2006).
Neuroscientific Research
In neuroscience, the GRGDSP peptide has been used to study the reversal of long-term potentiation, an important process in memory formation. Stäubli, Chun, and Lynch (1998) applied the GRGDSP peptide to hippocampal slices, demonstrating its effect on synaptic potentiation. Their findings suggest that integrin activation and signaling, which could be influenced by GRGDSP, are necessary for stabilizing synaptic potentiation, thus offering insights into memory consolidation processes (Stäubli, Chun, & Lynch, 1998).
Biomaterial Development for Cardiovascular Applications
In cardiovascular research, Kidane et al. (2006) demonstrated the use of GRGDS-modified poly(carbonate-urea)urethane in vascular bypass grafts. The study highlighted that GRGDS, modified by conjugation to lauric acid, could be incorporated into the polymer matrix, enhancing its biocompatibility and suitability for bypass graft applications (Kidane et al., 2006).
Future Directions
properties
IUPAC Name |
3-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[2-[(1-carboxy-2-sulfanylethyl)carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N10O11S/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPKIOQCZVIMAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N10O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Grgdspc |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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